2,3,4,5-Tetradehydro Alfuzosin-d3 Hydrochloride
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Overview
Description
2,3,4,5-Tetradehydro Alfuzosin-d3 Hydrochloride is a deuterated derivative of Alfuzosin, a medication primarily used to treat benign prostatic hyperplasia. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various research applications, particularly in the field of proteomics and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetradehydro Alfuzosin-d3 Hydrochloride involves multiple steps, starting from the parent compound, Alfuzosin. The deuteration process typically involves the replacement of hydrogen atoms with deuterium. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the isotopic labeling throughout the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetradehydro Alfuzosin-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2,3,4,5-Tetradehydro Alfuzosin-d3 Hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetradehydro Alfuzosin-d3 Hydrochloride is similar to that of Alfuzosin. It acts as an alpha-1 adrenergic antagonist, which relaxes the muscles in the prostate and bladder neck, improving urine flow and reducing symptoms of benign prostatic hyperplasia. The deuterium labeling does not significantly alter the pharmacological activity but enhances its utility in research applications .
Comparison with Similar Compounds
Similar Compounds
Alfuzosin: The parent compound, used to treat benign prostatic hyperplasia.
Tamsulosin: Another alpha-1 adrenergic antagonist used for similar indications.
Silodosin: A selective alpha-1 adrenergic antagonist with a similar mechanism of action.
Uniqueness
2,3,4,5-Tetradehydro Alfuzosin-d3 Hydrochloride is unique due to its deuterium labeling, which provides advantages in research applications, such as improved stability and the ability to trace metabolic pathways more accurately .
Properties
CAS No. |
1346605-39-7 |
---|---|
Molecular Formula |
C19H24ClN5O4 |
Molecular Weight |
424.9 |
IUPAC Name |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuteriomethyl)amino]propyl]furan-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H23N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h4,6,9-11H,5,7-8H2,1-3H3,(H,21,25)(H2,20,22,23);1H/i1D3; |
InChI Key |
LYASKMMJFCEPIG-NIIDSAIPSA-N |
SMILES |
CN(CCCNC(=O)C1=CC=CO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |
Synonyms |
N-[3-[(4-Amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]-2-furancarboxamide Hydrochloride; Alfuzosin Impurity A-d3; |
Origin of Product |
United States |
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